Salicylaldehyde benzoyl hydrazone
Overview
Description
Synthesis Analysis
The synthesis of SBH and its derivatives involves the reaction of salicylaldehyde with benzoylhydrazine. These reactions can yield various products depending on the substituents and conditions used. For instance, Mesubi and Omotowa (1993) synthesized salicylaldehyde benzoylhydrazones and investigated their cobalt (II) complexes, illustrating the versatility of SBH derivatives in forming metal complexes (Mesubi & Omotowa, 1993).
Molecular Structure Analysis
The molecular structure of SBH has been extensively analyzed using various spectroscopic techniques. Cordier et al. (2004) provided a detailed analysis of the isomerization of SBH due to water and its structural analysis using NMR, IR, and theoretical investigations, highlighting the compound's conformational flexibility (Cordier et al., 2004).
Chemical Reactions and Properties
SBH's chemical properties, particularly its ability to form complexes with metals, have been a subject of various studies. Its reactivity with cobalt (II) to form monomeric or dimeric complexes showcases its potential in coordination chemistry and its structural versatility (Mesubi & Omotowa, 1993).
Physical Properties Analysis
The physical properties of SBH, including its crystalline structure and solubility in different solvents, have been elucidated through X-ray crystallography and spectroscopic methods. For example, Ali et al. (2005) analyzed the crystal structure of 3-hydroxysalicylaldehyde benzoylhydrazone, providing insights into the compound's solid-state characteristics (Ali et al., 2005).
Chemical Properties Analysis
The chemical behavior of SBH, including its reactivity and stability, is crucial for its potential applications. The compound's ability to undergo isomerization in the presence of water and its interactions with various metal ions demonstrate its chemical versatility and potential as a ligand in coordination complexes (Cordier et al., 2004).
Safety And Hazards
Future Directions
The specific coordination of the salicylaldehyde benzoyl hydrazone group in CySBH with Cu 2+ can induce a distinct quench of the fluorescence intensity, allowing for real-time tracking of Cu 2+. This suggests that the NIR fluorescent probe CySBH provides a novel approach for the selective and sensitive monitoring of Cu 2+ in living systems .
properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIWEDKDZPIULI-XNTDXEJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877419 | |
Record name | Salicylaldehyde Phenyl-acyl hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylaldehyde benzoyl hydrazone | |
CAS RN |
3232-37-9 | |
Record name | Salicylaldehyde benzoyl hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC148180 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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